JNK-IN-8 is a potent and selective, adenosine triphosphate (ATP)-competitive, covalent inhibitor of c-Jun N-terminal kinases (JNKs) [, , , , , ]. JNKs are a family of serine/threonine protein kinases that are activated by a variety of stimuli, including stress, growth factors, and cytokines []. They play critical roles in cell proliferation, differentiation, apoptosis, and inflammation [].
JNK-IN-8 covalently binds to a conserved cysteine residue (Cys116) within the ATP-binding pocket of all three JNK isoforms (JNK1, JNK2, and JNK3) [, , , , , ]. This unique property allows for long-lasting inhibition of JNK signaling, making JNK-IN-8 a valuable tool for investigating JNK-dependent cellular processes.
JNK-IN-8 is a selective and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), which are part of the mitogen-activated protein kinase family. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. JNK-IN-8 specifically targets JNK1, JNK2, and JNK3, which are involved in various cellular processes including stress responses, apoptosis, and differentiation.
JNK-IN-8 was developed as a part of ongoing research into inhibitors that can modulate the activity of JNKs. It is classified as a small molecule inhibitor with high specificity for JNK isoforms. The compound's development was driven by the need for more effective therapeutic agents targeting pathways involved in cancer progression and inflammatory diseases.
The synthesis of JNK-IN-8 involves several key steps that focus on creating a compound with a specific binding moiety to the ATP pocket of JNKs. The synthetic route typically includes:
The final product exhibits reversible or irreversible binding characteristics depending on the warhead used. For instance, the acrylamide warhead leads to irreversible binding, whereas cyanoacrylamide allows for reversible interactions .
The molecular structure of JNK-IN-8 features a central scaffold that interacts with the ATP-binding site of JNKs. Key structural elements include:
Data from crystallography studies indicate that JNK-IN-8 forms a covalent bond with conserved cysteine residues in JNK1, JNK2, and JNK3, leading to conformational changes that inhibit kinase activity .
JNK-IN-8 undergoes specific chemical reactions upon interaction with JNK enzymes:
These reactions are characterized by kinetic studies that demonstrate the binding affinity and reaction rates of JNK-IN-8 compared to other inhibitors .
The mechanism by which JNK-IN-8 exerts its effects involves several processes:
JNK-IN-8 exhibits several notable physical and chemical properties:
These properties are crucial for determining the optimal conditions for laboratory experiments and potential clinical applications .
JNK-IN-8 has a range of scientific applications:
JNK-IN-8 is a covalent irreversible inhibitor that selectively targets a conserved cysteine residue within the ATP-binding pocket of JNK isoforms: Cys116 in JNK1/JNK2 and Cys154 in JNK3. This specificity arises from the compound’s acrylamide warhead, which forms a permanent Michael adduct with the thiol group of these cysteine residues. The conservation of this cysteine across JNK isoforms (absent in most other kinases) enables isoform-pan inhibition while minimizing off-target effects. Mass spectrometry studies confirm a +507 Da mass shift in JNK proteins after inhibitor treatment, consistent with monoadduct formation [1] [4] [8]. Mutagenesis experiments (e.g., C116S in JNK1) completely abrogate inhibitory activity, validating the essentiality of cysteine targeting [2].
High-resolution co-crystal structures of JNK3 (2.60–2.97 Å) and JNK2 (2.0 Å) bound to JNK-IN-8 reveal atomic-level binding details:
Table 1: Key Structural Features of JNK-IN-8 Binding
Parameter | JNK1/2 (Cys116) | JNK3 (Cys154) | Method of Confirmation |
---|---|---|---|
Covalent Bond Distance | 2.8 Å | 2.9 Å | X-ray crystallography [1] |
Critical H-Bonds | Met111 (hinge) | Met149 (hinge) | X-ray/MD simulations [8] |
Hydrophobic Contacts | Leu168, Ile70 | Leu144, Met146 | Co-crystal structures [1] |
Mutagenesis Effect | Loss of inhibition | Loss of inhibition | Cellular phosphorylation assays [2] |
JNK-IN-8 was profiled against 442 kinases using DiscoveRx’s KINOMEscan™ technology and 200 kinases using the KiNativ cellular proteomics platform. Key findings include:
Non-JNK kinases inhibited by JNK-IN-8 above the 1 μM threshold include:
Table 2: Kinase Selectivity Profile of JNK-IN-8
Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity vs. JNK3 |
---|---|---|---|
JNK3 | 1.0 | 338* | Reference |
JNK1 | 4.7 | 486* | 4.7-fold |
JNK2 | 18.7 | 704* | 18.7-fold |
MNK2 | 200–300 | >1,000 | >200-fold |
Fms | 200–500 | >1,000 | >200-fold |
IRAK1 | 110 (early analogs) | Not detected | >100-fold |
*IC₅₀ for suppression of c-Jun phosphorylation in HeLa (JNK1) or A375 (JNK2/3) cells [4] [9].
JNK-IN-8 suppresses phosphorylation of c-Jun (Ser63) – a direct JNK substrate – with EC50 values of:
Unlike reversible ATP-competitive inhibitors (e.g., SP600125), JNK-IN-8 exhibits:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0